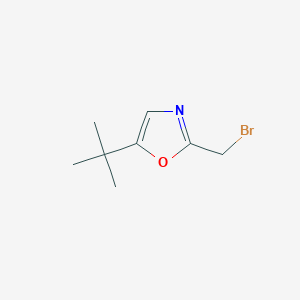
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid, also known as (2S)-2-prop-2-ynoylpyrrolidine-2-carboxylic acid, is a carboxylic acid derivative of the pyrrolidine ring system. It is a chiral molecule, with two enantiomers, (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid and (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. It is a versatile building block for organic synthesis, with a wide range of applications in the pharmaceutical and agrochemical industries.
科学的研究の応用
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of biologically active compounds, including peptide-based compounds. It has also been used to synthesize compounds with potential applications in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, it has been used to synthesize compounds with potential applications in the treatment of bacterial infections and fungal infections.
作用機序
The mechanism of action of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of serine proteases, which are enzymes involved in the regulation of a variety of biological processes. Inhibition of these enzymes can lead to a variety of physiological effects, including the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid are not fully understood. However, it has been shown to act as an inhibitor of serine proteases, which can lead to a variety of physiological effects. These effects include the regulation of inflammation, cell proliferation, and apoptosis. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
実験室実験の利点と制限
The advantages of using (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid in laboratory experiments include its low cost, easy availability, and versatility. In addition, it is a chiral molecule, which makes it useful in asymmetric synthesis. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
将来の方向性
There are a number of potential future directions for research involving (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. These include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a building block for the synthesis of other biologically active compounds. In addition, further research could explore the potential of this compound as an inhibitor of other enzymes and its potential applications in other areas of biochemistry and physiology.
合成法
The synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be achieved through a variety of methods. One method involves the reaction of propargyl alcohol with an acid chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a propargyl chloride, which can then be reacted with pyrrolidine to yield (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. Another method involves the reaction of a propargyl alcohol with an acid anhydride in the presence of a base. This reaction produces a propargyl anhydride, which can then be reacted with pyrrolidine to yield (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Propargyl bromide", "2-pyrrolidone", "Sodium hydride", "Diethyl azodicarboxylate", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Synthesis of propargyl 2-pyrrolidone", "Propargyl bromide is reacted with 2-pyrrolidone in the presence of sodium hydride to form propargyl 2-pyrrolidone.", "Step 2: Synthesis of propargyl N-tert-butoxycarbonyl-2-pyrrolidone", "Propargyl 2-pyrrolidone is reacted with diethyl azodicarboxylate and ethyl chloroformate to form propargyl N-tert-butoxycarbonyl-2-pyrrolidone.", "Step 3: Synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid", "Propargyl N-tert-butoxycarbonyl-2-pyrrolidone is deprotected with hydrochloric acid to form propargyl 2-pyrrolidone.", "The resulting compound is then reacted with sodium hydroxide and sodium bicarbonate to form (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid.", "The final product is purified using a combination of methanol, ethanol, acetone, and water." ] } | |
CAS番号 |
1105512-39-7 |
製品名 |
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid |
分子式 |
C8H9NO3 |
分子量 |
167.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



